Methyl 2,4-dichloro-6-methylnicotinate
Overview
Description
Methyl 2,4-dichloro-6-methylnicotinate is an organic chemical compound with the molecular formula C8H7Cl2NO2 . It has a molecular weight of 220.05 g/mol . The compound is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The InChI code for Methyl 2,4-dichloro-6-methylnicotinate is1S/C8H7Cl2NO2/c1-4-3-5(9)6(7(10)11-4)8(12)13-2/h3H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Methyl 2,4-dichloro-6-methylnicotinate is a pale-yellow to yellow-brown solid . It has a molecular weight of 220.05 g/mol . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Characterization of Coordination Compounds : Methyl 2,4-dichloro-6-methylnicotinate and related compounds are used in the synthesis and characterization of coordination compounds involving transition metals, resulting in diverse structural formations (Aakeröy & Beatty, 1999).
Development of Pharmaceuticals : This compound has been employed in the synthesis of pharmaceuticals like AZD1283, a selective and reversible antagonist of the P2Y12 receptor. The synthesis process has been scaled up to support preclinical and clinical studies (Andersen et al., 2013).
Agricultural Applications : In agriculture, Methyl 2,4-dichloro-6-methylnicotinate-related compounds like 2,4-D herbicides are widely used. Research on their toxicology and mutagenicity has advanced, focusing on their impact on the environment and human health (Zuanazzi et al., 2020).
Photodegradation of Commercial Dyes : Studies have also investigated the photodegradation of dyes like Methyl Orange using photocatalysts, which has implications for environmental remediation and waste treatment technologies (Kansal et al., 2007).
Antibacterial Properties : Research on transition metal complexes of 2-Hydroxy-6-methylnicotinic acid (a related compound) shows that these complexes have potential antibacterial properties against various bacteria (Verma & Bhojak, 2018).
Semiochemicals for Pest Management : Methyl isonicotinate, a compound related to Methyl 2,4-dichloro-6-methylnicotinate, is being investigated for use in thrips pest management, demonstrating its potential as a non-pheromone semiochemical in various agricultural settings (Teulon et al., 2017).
Stability Studies for Clinical Applications : The stability of methylnicotinate in aqueous solutions, which is important for its use in clinical applications like the 'niacin patch test,' has been investigated to determine its shelf life and efficacy (Ross & Katzman, 2008).
Safety And Hazards
The compound is considered hazardous and has a signal word of warning . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink, or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .
properties
IUPAC Name |
methyl 2,4-dichloro-6-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-4-3-5(9)6(7(10)11-4)8(12)13-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQZBPLSOSNWJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569513 | |
Record name | Methyl 2,4-dichloro-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dichloro-6-methylnicotinate | |
CAS RN |
138642-40-7 | |
Record name | Methyl 2,4-dichloro-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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